molecular formula C8H9ClF3N3O2 B2719067 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid CAS No. 2225147-25-9

3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid

Cat. No.: B2719067
CAS No.: 2225147-25-9
M. Wt: 271.62
InChI Key: WCZDBEHLQGNCKL-UHFFFAOYSA-N
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Description

3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid (CAS: 2225147-25-9) is a halogenated heterocyclic compound with the molecular formula C₈H₉ClF₃N₃O₂ and a molecular weight of 271.62 g/mol. It is characterized by a pyrazolo[1,5-a]pyrazine core, a chloro substituent at position 3, and a trifluoroacetic acid counterion. The compound is classified as a lab-use-only chemical with a purity of ≥95% and is listed under MDL number MFCD31665546 . Notably, commercial availability of this compound has been discontinued by suppliers like Biosynth, limiting its accessibility for further research .

Properties

IUPAC Name

3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3.C2HF3O2/c7-5-3-9-10-2-1-8-4-6(5)10;3-2(4,5)1(6)7/h3,8H,1-2,4H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZDBEHLQGNCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)Cl)CN1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225147-25-9
Record name 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine; trifluoroacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyrazole with a suitable pyrazine derivative in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique pyrazolo structure, which contributes to its biological activity. The molecular formula is C6H8ClN3C_6H_8ClN_3, and it has a trifluoroacetic acid moiety that enhances its solubility and stability in biological systems.

Antiviral Activity

Research has indicated that derivatives of pyrazolo compounds exhibit potent antiviral properties. A notable study synthesized various pyrazolo[1,5-a]pyrimidin-7-one derivatives that demonstrated significant inhibition against Hepatitis C virus NS5B RNA-dependent RNA polymerase. This suggests that 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid may serve as a lead compound for developing antiviral agents against HCV .

Kinase Inhibition

The compound has been identified as a potential inhibitor of protein kinases such as AXL and c-MET. These kinases are implicated in various cancers and inflammatory diseases. By selectively inhibiting these kinases, 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid could provide therapeutic benefits in treating malignancies associated with aberrant kinase activity .

Fluorescent Probes

Recent studies have explored the synthesis of pyrazolo-based fluorophores for optical applications. The unique electronic properties of pyrazolo compounds allow them to function as effective fluorescent probes in biological imaging and sensing technologies. The incorporation of electron-withdrawing and electron-donating groups can enhance their photophysical properties .

Case Study 1: Antiviral Properties

In a study published in Bioorganic & Medicinal Chemistry, a series of pyrazolo derivatives were tested for their ability to inhibit HCV replication. The results showed that specific structural modifications led to increased antiviral activity, highlighting the importance of the pyrazolo core in drug design .

Case Study 2: Kinase Inhibition in Cancer Therapy

A patent application detailed the use of pyrazolo derivatives as selective inhibitors for AXL and c-MET kinases. Preclinical studies indicated that these compounds could significantly reduce tumor growth in xenograft models of lung cancer, suggesting their potential utility in targeted cancer therapies .

Data Tables

Application AreaCompound TypeKey Findings
AntiviralPyrazolo[1,5-a]pyrimidin-7-onePotent inhibition of HCV NS5B polymerase
Cancer TherapyAXL/c-MET kinase inhibitorsReduced tumor growth in preclinical models
Optical ApplicationsPyrazolo-based fluorophoresEnhanced fluorescence properties for imaging

Mechanism of Action

The mechanism of action of 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anticancer effects .

Comparison with Similar Compounds

2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Hydrochloride

  • Molecular Formula : C₇H₉ClF₃N₃
  • Molecular Weight : 227.62 g/mol
  • Key Features : Replaces the chloro group with a trifluoromethyl substituent and uses hydrochloric acid as the counterion.

3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Hydrochloride

  • Molecular Formula : C₇H₉BrClN₃ (estimated)
  • Key Features : Substitutes chlorine with bromine, increasing molecular weight and altering reactivity due to bromine’s higher electronegativity.
  • Applications : Used in synthetic chemistry for halogenated intermediate synthesis .

Heterocyclic Core Modifications

5-Chloro-3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine

  • Molecular Formula : C₆H₂ClF₃N₅
  • Key Features: Contains a triazole ring fused to pyrazine instead of pyrazole.
  • Applications : Investigated as an intermediate in anticancer drug development due to its heterocyclic diversity .

4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid

  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 192.18 g/mol
  • Key Features : Replaces pyrazine with pyrimidine and introduces a carboxylic acid group, enhancing solubility and metal-binding capacity.
  • Applications : Explored in medicinal chemistry for functionalized heterocycle synthesis .

Functional Group Variations

5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic Acid

  • Molecular Formula : C₁₂H₁₆N₄O₂
  • Molecular Weight : 264.29 g/mol
  • Key Features: Incorporates a dimethylamino-methyl group and a pyridine ring, altering electronic properties and bioavailability.
  • Applications: Potential use in drug design for targeted delivery systems .

2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}acetic Acid

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.2 g/mol
  • Key Features : Features an acetic acid side chain, enabling conjugation reactions.
  • Applications: Utilized as a non-medical intermediate in industrial research .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Primary Applications
3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid C₈H₉ClF₃N₃O₂ 271.62 Chloro, trifluoroacetic acid Lab research (discontinued)
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride C₇H₉ClF₃N₃ 227.62 Trifluoromethyl, HCl Life science intermediates
5-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine C₆H₂ClF₃N₅ 228.55 Triazole-pyrazine fusion Anticancer drug intermediates
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid C₈H₈N₄O₂ 192.18 Pyrimidine ring, carboxylic acid Medicinal chemistry
5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid C₁₂H₁₆N₄O₂ 264.29 Dimethylamino-methyl, pyridine Drug delivery systems

Key Research Findings

Halogen Effects : Chloro and bromo substituents enhance electrophilic reactivity, making these compounds suitable for cross-coupling reactions, while trifluoromethyl groups improve metabolic stability in drug candidates .

Heterocyclic Diversity : Triazole- and pyrimidine-fused analogs exhibit distinct electronic profiles, influencing their binding affinities in biological systems .

Functional Group Impact: Carboxylic acid and dimethylamino-methyl groups expand utility in bioconjugation and solubility optimization, respectively .

Biological Activity

3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid is a heterocyclic compound with potential biological activities that have garnered interest in pharmaceutical research. This article reviews its biological properties, including anticancer activity, antimicrobial effects, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound is characterized by its unique pyrazolo structure which contributes to its biological activity. The molecular formula is C6H5ClN4O2C_6H_5ClN_4O_2, and it features a trifluoroacetic acid moiety that enhances its solubility and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo compounds. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study demonstrated that compounds similar to 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine exhibited stronger cytotoxicity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved increased apoptosis mediated by caspase pathways and modulation of NF-κB and p53 signaling pathways .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Pyrazole derivatives are known for their effectiveness against various bacterial strains.

  • Research Findings : In vitro assays indicated that certain pyrazole derivatives displayed significant inhibitory activity against pathogenic bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance antibacterial efficacy .

The biological activity of 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through caspase activation.
  • Inhibition of Key Enzymes : It may inhibit enzymes critical for cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : Alterations in pathways such as NF-κB and p53 contribute to its anticancer effects.

Data Table: Biological Activities of 3-Chloro-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrazine Trifluoroacetic Acid

Activity TypeTarget Cell Line/OrganismEffectReference
AnticancerMCF-7Cytotoxicity
AnticancerMDA-MB-231Apoptosis induction
AntimicrobialVarious BacteriaInhibition of growth

Q & A

Q. Basic Characterization Protocol

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies chloro and pyrazine protons (δ 7.5–8.5 ppm) and confirms trifluoroacetate counterion (δ 116–118 ppm in ¹³C) .
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M+H]⁺ (calc. for C₇H₈ClN₄·CF₃CO₂H: 313.06) .
  • HPLC : Reverse-phase C18 column with 0.1% TFA in acetonitrile/water gradient (90% purity threshold) .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the fused pyrazine ring .

How can regioselectivity challenges during functionalization of the pyrazolo-pyrazine core be addressed?

Advanced Strategy
Regioselectivity is influenced by electronic and steric factors:

  • Electrophilic Substitution : Chloro groups direct further substitution to the 5-position due to electron-withdrawing effects .
  • Transition Metal Catalysis : Pd-mediated cross-coupling (Suzuki, Buchwald-Hartwig) selectively modifies the 3-position .
  • Computational Guidance : DFT calculations predict reactive sites by analyzing Fukui indices .

Example : Pd(dba)₂/XPhos catalyzes 3-position arylation with aryl boronic acids (80–90% yield) .

How should researchers resolve contradictions between mass spectrometry and NMR data?

Q. Methodological Approach

Impurity Check : Use HPLC-MS to detect trace byproducts (e.g., dechlorinated analogs) .

Isotopic Pattern Analysis : Confirm chlorine presence via MS isotopic clusters (³⁵Cl/³⁷Cl ≈ 3:1) .

Variable Temperature NMR : Heat samples to 50°C to reduce signal broadening caused by tautomerism .

Case Study : A mismatch in molecular ion ([M+H]⁺ = 315.06) vs. expected 313.06 suggests oxidation; repeat synthesis under inert atmosphere .

What chromatographic techniques optimize purification of the TFA salt form?

Q. Purification Protocol

  • Reverse-Phase HPLC : YMC-Pack Pro C18 column with 0.1% TFA in mobile phase minimizes peak tailing .
  • Ion-Exchange Chromatography : Weak anion exchangers (e.g., DEAE cellulose) separate TFA salts from neutral impurities .
  • Critical Note : Avoid silica gel chromatography, as TFA causes hydrolysis of the pyrazine core .

How can molecular dynamics (MD) simulations predict reactivity or stability?

Q. Advanced Computational Application

  • Conformational Analysis : MD simulations (AMBER force field) reveal preferred tautomeric forms in aqueous solution .
  • Reactivity Prediction : QM/MM calculations identify nucleophilic sites for electrophilic attacks (e.g., 5-position) .
  • Stability Assessment : Simulate degradation pathways under acidic conditions (TFA-mediated hydrolysis) .

Q. Advanced Optimization

  • LogD Adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce LogD from 1.07 (parent compound) to <0 for enhanced solubility .
  • Salt Exchange : Replace TFA with citrate or phosphate to reduce cytotoxicity in cell assays .
  • Prodrug Design : Mask the chloro group as a hydrolyzable ester for improved membrane permeability .

How should stability studies be designed for long-term storage?

Q. Methodological Guidelines

  • Conditions : Store at -20°C under argon; avoid light (UV degradation) .
  • Stability Indicators : Monitor via HPLC for decomposition peaks (e.g., dechlorinated byproduct at Rt = 12.3 min) .
  • Accelerated Testing : Heat at 40°C/75% RH for 4 weeks to predict shelf life .

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